5-Bromo-3-chloro-6-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family, which is characterized by its diverse biological activities and applications in medicinal chemistry. This compound is notable for its unique combination of bromine, chlorine, and nitro groups, which contribute to its distinct chemical properties and potential therapeutic uses. The molecular formula for 5-bromo-3-chloro-6-nitro-1H-indazole is , with a molecular weight of 276.47 g/mol. It is classified as an indazole derivative, which is a type of aromatic compound that contains a five-membered ring structure composed of two fused nitrogen-containing rings.
The synthesis of 5-bromo-3-chloro-6-nitro-1H-indazole typically involves several steps. One common method starts with the nitration of 1-bromo-2-chloro-4-methylbenzene to produce 1-bromo-2-chloro-4-nitrobenzene. This intermediate undergoes reduction to yield 5-bromo-4-chloro-2-methylbenzenamine, followed by cyclization to form the final product .
The molecular structure of 5-bromo-3-chloro-6-nitro-1H-indazole features a fused indazole ring system with various substituents:
The canonical SMILES representation for this compound is C1=C(C(=CC2=C(NN=C21)Cl)Br)[N+](=O)[O-]
, illustrating its complex structure that includes multiple functional groups contributing to its reactivity and biological activity.
5-Bromo-3-chloro-6-nitro-1H-indazole can undergo various chemical reactions:
The reactions are typically carried out using reducing agents such as hydrogen gas in the presence of palladium catalysts for reduction processes, while nucleophiles are employed in substitution reactions.
The mechanism of action for 5-bromo-3-chloro-6-nitro-1H-indazole involves interactions at the molecular level that lead to various biological effects:
Relevant data includes:
5-Bromo-3-chloro-6-nitro-1H-indazole has several significant applications:
The synthesis of 5-bromo-3-chloro-6-nitro-1H-indazole typically employs sequential halogenation and nitration steps on pre-functionalized indazole precursors. A common route begins with 5-nitro-1H-indazole, where regioselective bromination at the C3 position is achieved using molecular bromine (Br₂) in N,N-dimethylformamide (DMF) at controlled temperatures (–4°C to –5°C). This method yields 3-bromo-5-nitro-1H-indazole with 95% efficiency, leveraging DMF’s dual role as solvent and mild base to suppress polybromination [6]. For the introduction of chlorine, electrophilic chlorination agents (e.g., N-chlorosuccinimide) or Sandmeyer reactions on diazotized 3-aminoindazoles are employed. A representative pathway involves:
Table 1: Optimization of Halogenation Conditions
Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
5-Nitro-1H-indazole | Br₂ (1.1 eq) | DMF | –4 to –5 | 95 | C3 > C7 (20:1) |
3-Bromo-1H-indazole | HNO₃/H₂SO₄ | H₂SO₄ | 0 | 80 | C6 only |
Indazole ring construction often dictates the halogen/nitro group positioning. SNAr cyclization of ortho-halonitrobenzonitriles with hydrazine is a high-yielding approach. For example, 3-bromo-2,6-dichlorobenzonitrile undergoes regioselective cyclization with hydrazine hydrate at 80°C to form 7-bromo-4-chloro-1H-indazol-3-amine, a structural analog. This method exploits the superior leaving-group ability of chloride ortho to the cyano group, achieving 90% regiopurity [3]. Alternatively, transition-metal-catalyzed cyclizations (e.g., Pd-catalyzed N-N coupling of 2-haloaryl hydrazines) enable C3-chlorination pre-cyclization. However, competing dehalogenation remains a challenge with Pd/Cu systems when bromine is present [7].
5-Bromo-3-chloro-6-nitro-1H-indazole serves as a dipolarophile precursor for synthesizing biologically active triazole and isoxazoline derivatives. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with prop-2-yn-1-ol or propargyl bromide yields 1,4-disubstituted triazoles. Key optimizations include:
Table 2: Cycloaddition Derivatives of 5-Bromo-3-chloro-6-nitro-1H-indazole
Dipolarophile | Dipole | Product Class | Yield (%) | Application Target |
---|---|---|---|---|
Propargyl bromide derivative | Benzyl azide | 1,2,3-Triazole | 90 | Antileishmanial agents |
Allyl derivative | Mesitonitrile oxide | Isoxazoline | 85 | Kinase inhibitors |
Recent methodologies emphasize atom economy and reduced hazardous waste. Bromination optimization using N-bromosuccinimide (NBS) in 96% H₂SO₄ (10 equiv) at 25°C achieves 93% conversion with minimal dibromination or hydrolysis byproducts, replacing toxic molecular bromine [3]. Solvent-free nitration with clay-supported HNO₃ is under investigation for 6-nitro introduction. Additionally, catalytic cyclization replaces stoichiometric hydrazine:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1